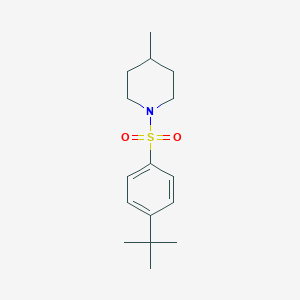![molecular formula C22H23N3O3 B241655 Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate, commonly known as EMAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EMAQ is a quinolinecarboxylate derivative that has shown promising results in various studies, making it an interesting compound for further research.
Mecanismo De Acción
The mechanism of action of EMAQ involves the inhibition of various enzymes and signaling pathways, which play crucial roles in various cellular processes. Studies have shown that EMAQ inhibits the activity of tyrosine kinases, which play crucial roles in various signaling pathways, including the MAPK and PI3K/AKT pathways. Additionally, EMAQ has also been shown to inhibit the activity of topoisomerases, which play crucial roles in DNA replication and repair.
Biochemical and Physiological Effects:
EMAQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Additionally, EMAQ has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMAQ has various advantages and limitations for lab experiments. One of the advantages of EMAQ is its high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been shown to cross the blood-brain barrier, making it a potential drug delivery system. However, one of the limitations of EMAQ is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the research on EMAQ. One of the future directions is to investigate the potential of EMAQ as a drug candidate for the treatment of cancer and other diseases. Additionally, future research could focus on the development of new methods for the synthesis and purification of EMAQ, as well as the investigation of its mechanism of action and its effects on various biochemical pathways. Finally, future research could also focus on the development of new drug delivery systems based on EMAQ, due to its ability to cross the blood-brain barrier.
Métodos De Síntesis
The synthesis of EMAQ involves the reaction of 4-(4-morpholinyl)aniline and ethyl 3-oxo-4-quinolinecarboxylate in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, esterification. The resulting product is EMAQ, which can be purified using various methods, including column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
EMAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EMAQ has been investigated for its potential as an anticancer agent. Studies have shown that EMAQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EMAQ has also been studied for its potential as an anti-inflammatory and analgesic agent.
In biochemistry, EMAQ has been studied for its mechanism of action and its effects on various biochemical pathways. Studies have shown that EMAQ inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases, which play crucial roles in various cellular processes. Additionally, EMAQ has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways.
In pharmacology, EMAQ has been studied for its potential as a drug candidate. Studies have shown that EMAQ has good pharmacokinetic properties, including high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propiedades
Nombre del producto |
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-22(26)19-15-23-20-6-4-3-5-18(20)21(19)24-16-7-9-17(10-8-16)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Clave InChI |
YFUOAISWAWACPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4 |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)
